molecular formula C16H23N3O2 B4676906 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide

1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide

Cat. No. B4676906
M. Wt: 289.37 g/mol
InChI Key: BVFJDZBWIBFUDH-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide, also known as compound 1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery. This compound has been studied for its unique biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1 is complex and varies depending on the target. It has been shown to act as an agonist or antagonist of various receptors, depending on the specific receptor and the context of the experiment. Additionally, 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1 has been shown to modulate the activity of ion channels and enzymes. The exact mechanism of action of this 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide is still being investigated and is an active area of research.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, calcium signaling, and cellular metabolism. Additionally, 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1 has been shown to have effects on cardiovascular function, pain perception, and inflammation. These effects are likely due to the 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide's activity on various targets in the body.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for use in lab experiments. It is a synthetic 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide that can be easily synthesized and purified to high purity. Additionally, it has a well-defined structure and can be easily characterized using various analytical techniques. However, there are also limitations to the use of 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1 in lab experiments. It has been shown to have off-target effects and may not be specific to a single target. Additionally, the mechanism of action of this 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide is complex and may vary depending on the target and experimental conditions.

Future Directions

There are several future directions for research on 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1. One area of interest is the development of more specific 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamides that target individual receptors or enzymes. Additionally, the mechanism of action of this 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide is still not fully understood and further research is needed to elucidate its complex effects. Finally, 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1 has potential applications in drug discovery and further research is needed to identify novel 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamides with similar activity.

Scientific Research Applications

Compound 1 has been studied extensively for its potential applications in drug discovery. It has been shown to have activity against a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. This 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide has been used as a tool 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide to study the function of these targets and to identify potential drug candidates. Additionally, 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide 1 has been used in high-throughput screening assays to identify novel 1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamides with similar activity.

properties

IUPAC Name

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12(20)19-10-8-13(9-11-19)16(21)17-14-4-6-15(7-5-14)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFJDZBWIBFUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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